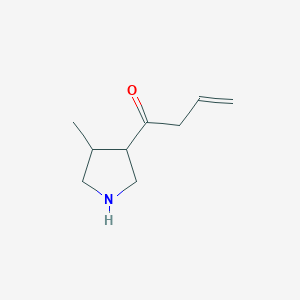

1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(4-methylpyrrolidin-3-yl)but-3-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-3-4-9(11)8-6-10-5-7(8)2/h3,7-8,10H,1,4-6H2,2H3 |

InChI Key |

AQXRDLVXHKPTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one typically involves the reaction of 4-methylpyrrolidine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.

Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Pyrrolidine-2,5-diones: Compounds containing two carbonyl groups on the pyrrolidine ring.

Uniqueness

1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a butenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one is a chemical compound with the molecular formula C_9H_13N and a unique structure that includes a pyrrolidine ring and an alkene functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The structure of 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Alkene Group : The but-3-en-1-one moiety introduces a conjugated system that enhances reactivity.

This structural configuration is believed to contribute to its biological activity by allowing interactions with various molecular targets within biological systems.

The biological activity of 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one is hypothesized to involve:

- Enzymatic Pathway Modulation : The compound may interact with specific enzymes, influencing metabolic pathways.

- Receptor Binding : Potential interactions with receptor sites may lead to physiological effects, although detailed mechanisms remain to be fully elucidated.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

Antitumor Activity

A study investigating various derivatives of pyrrolidine compounds found that 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one exhibited selective cytotoxicity against certain cancer cell lines. Notably, it showed significant effects on squamous carcinoma cells (A431) compared to normal fibroblast cells (3T3) with a reduction in viability observed at concentrations between 100–250 µg/mL .

Hemocompatibility

In hemocompatibility studies, compounds similar to 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one demonstrated low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications. For instance, hemolysis rates were below the critical threshold of 2%, indicating non-toxic properties at tested concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds structurally related to 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-1-(4-methylpyrrolidin-3-yl)prop-2-en-1-one | Similar pyrrolidine structure | Different substitution pattern affecting reactivity |

| 2-Methyl-1-(3-pyrrolidinyl)prop-2-en-1-one | Similar core structure but different nitrogen position | Alters biological activity profile |

| 1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one | Lacks the methyl group on the alkene moiety | Changes chemical reactivity compared to target compound |

| 2-Methyl-1-(4-methylpyrrolidin-2-yl)prop-2-en-1-one | Methyl group positioned differently on pyrrolidine ring | Affects steric hindrance and potential interactions |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

In vitro assays demonstrated that treatment with 1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one led to a dose-dependent decrease in cell viability in A431 squamous carcinoma cells. At higher concentrations (up to 250 µg/mL), cell viability dropped significantly, indicating its potential as an anticancer agent .

Case Study 2: Selectivity Profile

Further investigations into the selectivity of this compound revealed that it exhibits minimal off-target effects, suggesting that it could be developed as a selective therapeutic agent without significant toxicity associated with traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.